![molecular formula C16H11ClN2O2 B12577933 4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile CAS No. 497242-99-6](/img/structure/B12577933.png)
4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile is a chemical compound with the molecular formula C16H11ClN2O2. It is known for its unique structure, which includes a chloropyridinyl group, a propynyl group, and a methoxybenzonitrile group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile typically involves multiple steps. One common synthetic route includes the following steps:
Preparation of 3-(6-Chloropyridin-3-yl)prop-2-yn-1-ol: This intermediate can be synthesized by reacting 6-chloropyridine with propargyl alcohol under basic conditions.
Formation of this compound: The intermediate is then reacted with 3-methoxybenzonitrile in the presence of a suitable base and a coupling agent to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridines or benzonitriles.
Aplicaciones Científicas De Investigación
4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol: A related compound with similar structural features.
3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol: Another compound with a chloropyridinyl group.
3-(6-Chloro-9H-purin-9-yl)propanenitrile: A compound with a chloropyridinyl group and a nitrile group.
Uniqueness
4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile is unique due to its combination of a chloropyridinyl group, a propynyl group, and a methoxybenzonitrile group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Número CAS |
497242-99-6 |
|---|---|
Fórmula molecular |
C16H11ClN2O2 |
Peso molecular |
298.72 g/mol |
Nombre IUPAC |
4-[3-(6-chloropyridin-3-yl)prop-2-ynoxy]-3-methoxybenzonitrile |
InChI |
InChI=1S/C16H11ClN2O2/c1-20-15-9-13(10-18)4-6-14(15)21-8-2-3-12-5-7-16(17)19-11-12/h4-7,9,11H,8H2,1H3 |
Clave InChI |
LLABEJLGJFSGPV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C#N)OCC#CC2=CN=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


oxophosphanium](/img/structure/B12577850.png)
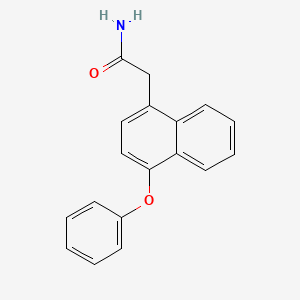
![4-[2-(2,3-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12577855.png)
![Spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)-](/img/structure/B12577864.png)

![L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)-](/img/structure/B12577870.png)
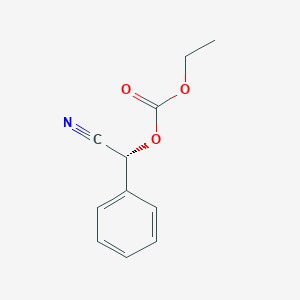
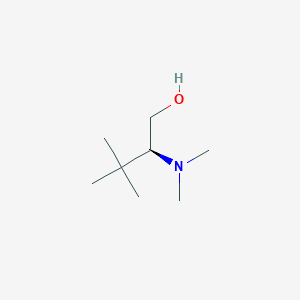
![3,5-Dihydroxy-4-[(3,4,5-trihydroxyphenyl)methoxy]benzoic acid](/img/structure/B12577904.png)
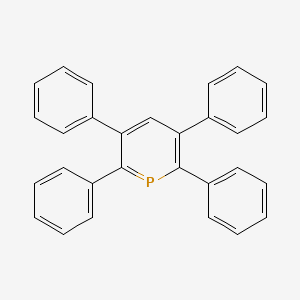
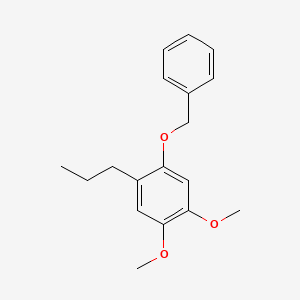
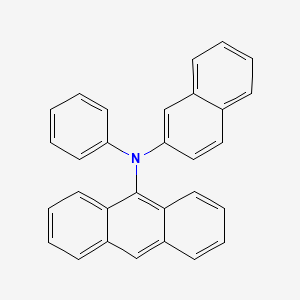
![3-Oxatricyclo[5.2.1.0~2,4~]decane](/img/structure/B12577916.png)
![2-[(E)-(3-Methylbutylidene)amino]phenol](/img/structure/B12577932.png)
